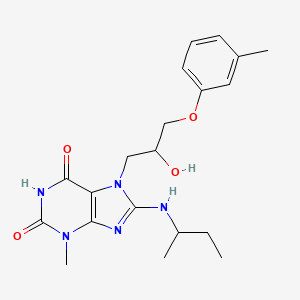
8-(sec-butylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(sec-butylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule, structurally characterized by its purine base conjugated with an array of substituents that confer its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 8-(sec-butylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step reactions starting from purine derivatives. Common steps include alkylation, amination, and hydroxylation. Key reagents might include alkyl halides, amines, and alcohols, with catalysts like palladium or bases such as sodium hydride to facilitate reactions. Reaction conditions vary but often involve solvents like DMF or DMSO and temperatures ranging from 50 to 150°C.
Industrial Production Methods: : Scaling up this synthesis for industrial purposes requires optimization for efficiency and yield. This might involve batch or continuous flow reactors, ensuring precise control over reaction conditions. Catalysts and reagents used must be cost-effective and readily available, balancing performance and economic viability.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, primarily on the sec-butylamino group, leading to N-oxide derivatives.
Reduction: : Reduction can occur on various double bonds within the purine ring or substituents.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under mild acidic conditions.
Reduction: : Hydrogen gas with palladium/carbon catalyst (Pd/C) at room temperature.
Substitution: : Nucleophiles such as sodium alkoxides under basic conditions.
Major Products: : The products formed depend on the type of reaction; for example, oxidation may yield N-oxides, reduction can produce saturated derivatives, and substitutions introduce various functional groups like ethers or esters.
科学研究应用
This compound's structural complexity and functional groups make it valuable in diverse research areas:
Chemistry: : Used as a precursor or intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: : Potential use as a molecular probe to study enzyme activity and metabolic pathways.
Medicine: : Investigated for its pharmacological properties, possibly as an anti-inflammatory, antiviral, or anticancer agent.
Industry: : Applications in materials science, particularly in developing new polymers or as a catalyst.
作用机制
The compound exerts its effects through multiple pathways, depending on its application:
Molecular Targets: : It may interact with enzymes, inhibiting or activating them, which could be crucial in therapeutic contexts.
Pathways Involved: : Depending on its target, it may influence cellular signaling pathways, affecting cell proliferation, apoptosis, or immune responses.
相似化合物的比较
Compared to other purine derivatives, 8-(sec-butylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique in its specific functional groups, which confer distinct physical and chemical properties.
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): : Another purine derivative, known for its stimulant properties.
Theobromine (3,7-dimethylxanthine): : Similar structure but different pharmacological effects, used in treating heart disease.
Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol): : A purine analog, used to treat gout by inhibiting xanthine oxidase.
By comparing these compounds, we highlight the unique interactions and applications possible due to the specific structural features of this compound.
What fascinates you about this compound's story?
属性
IUPAC Name |
8-(butan-2-ylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-5-13(3)21-19-22-17-16(18(27)23-20(28)24(17)4)25(19)10-14(26)11-29-15-8-6-7-12(2)9-15/h6-9,13-14,26H,5,10-11H2,1-4H3,(H,21,22)(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNUKXJYAJVHSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CC(COC3=CC=CC(=C3)C)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2449869.png)
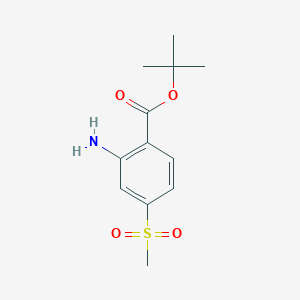
![1-(2,4-dimethoxyphenyl)-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B2449871.png)
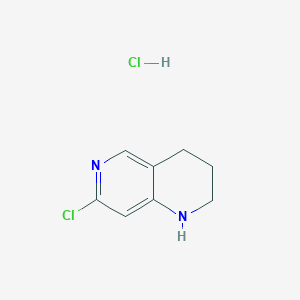
![(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide](/img/structure/B2449873.png)
![N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B2449874.png)
![N-allyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2449876.png)
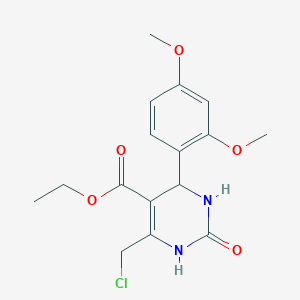
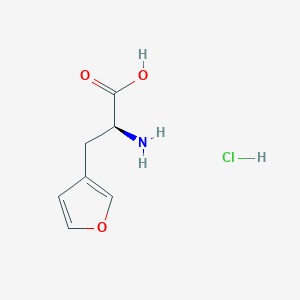
![N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide](/img/structure/B2449883.png)
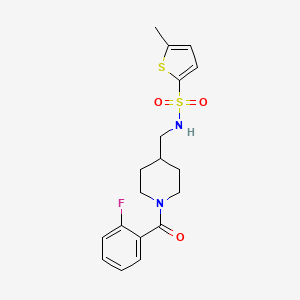
![N-(3-methoxypropyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2449890.png)
![4-butyl-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2449891.png)
![N-(2,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2449892.png)
